1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione
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Overview
Description
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione is a complex organic compound that belongs to the class of spiroindole derivatives These compounds are known for their unique structural features, which include a spirocyclic framework that imparts significant rigidity and three-dimensionality to the molecule
Preparation Methods
The synthesis of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Spirocyclization: The spirocyclic framework is introduced through a cyclization reaction, often involving a nucleophilic attack on an electrophilic center within the molecule.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as CF3I or CF3Br under radical conditions.
Chemical Reactions Analysis
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione undergoes various chemical reactions, including:
Scientific Research Applications
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The spirocyclic framework imparts rigidity and stability, making the compound suitable for use in the development of advanced materials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione can be compared with other spiroindole derivatives:
Spirotryprostatin A and B: These compounds also feature a spirocyclic framework and exhibit similar biological activities, such as microtubule assembly inhibition.
Horsfiline and Mitraphylline: These natural alkaloids contain spiroindole structures and are known for their pharmacological properties.
Properties
InChI |
InChI=1S/C27H21F3N2O3/c1-32-14-20(16-10-12-17(13-11-16)27(28,29)30)25(15-35-22-9-5-2-6-18(22)23(25)33)26(32)19-7-3-4-8-21(19)31-24(26)34/h2-13,20H,14-15H2,1H3,(H,31,34) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMQKJXKAQJDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=C(C=C6)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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